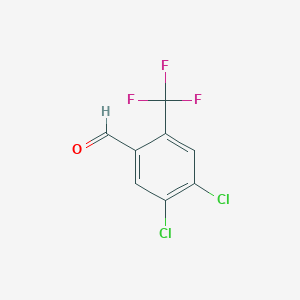

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

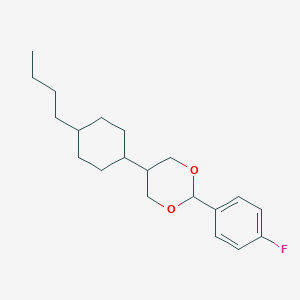

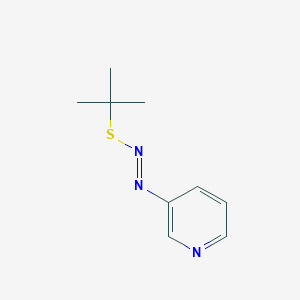

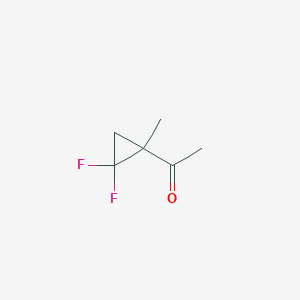

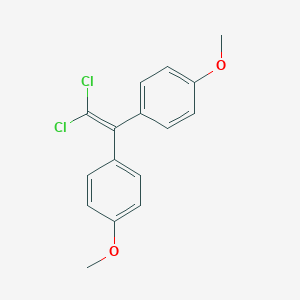

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It has an average mass of 243.010 Da and a monoisotopic mass of 241.951309 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde group .Applications De Recherche Scientifique

Polymerization Potential

One potential application of haloaldehydes, a category to which 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde belongs, is in the field of polymer science. Haloaldehydes can be used as monomers or intermediates in the synthesis of polymers with specific functional properties. For instance, the polymerization of substituted aldehydes, including haloaldehydes, has been studied for their ability to form polymers with unique properties. These polymers may find practical applications in the future, highlighting the significance of such compounds in material science and engineering (Kubisa et al., 1980).

Advanced Oxidation Processes

In the context of environmental science, compounds similar to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be studied for their degradation behavior in advanced oxidation processes (AOPs). These processes are crucial for removing recalcitrant compounds from wastewater, and understanding the degradation pathways and by-products of various organic pollutants, including haloaldehydes, is essential for environmental protection and sustainability (Qutob et al., 2022).

Supramolecular Chemistry

Another intriguing application area is in supramolecular chemistry, where the structural features of compounds like 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be leveraged to design and synthesize novel molecular architectures. These structures can have wide-ranging applications from nanotechnology to biomedical fields. The study of benzene-1,3,5-tricarboxamides, for instance, demonstrates the utility of structurally distinct molecules in forming self-assembled materials with potential commercial applications (Cantekin et al., 2012).

Environmental and Toxicological Studies

Environmental and toxicological studies of similar compounds provide insights into the behavior and impact of haloaldehydes in ecosystems. Research on compounds like 2,4,6-tribromophenol, which shares halogen substitution characteristics with 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde, sheds light on the environmental occurrence, toxicity, and degradation pathways of halogenated compounds. Such studies are crucial for assessing the environmental risk and designing strategies for the mitigation of pollution (Koch & Sures, 2018).

Propriétés

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBBACWWGUNVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564105 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

134099-43-7 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)